Potassium nitrate

Catalog No.
S597332
CAS No.
7757-79-1
M.F
HKNO3
M. Wt
102.111 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium nitrate

CAS Number

7757-79-1

Product Name

Potassium nitrate

IUPAC Name

potassium;nitrate

Molecular Formula

HKNO3

Molecular Weight

102.111 g/mol

InChI

InChI=1S/K.HNO3/c;2-1(3)4/h;(H,2,3,4)

InChI Key

IRPDISVJRAYFBI-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[K+]

solubility

35g/100ml
Sol in water, glycerol; slightly sol in alcohol
Insoluble in ethanol
1 g/2.8 mL water at about 25 °C; 1 g/0.5 mL boiling water; 1 g/620 mL alcohol
38.3 g/100 g water at 25 °C
For more Solubility (Complete) data for POTASSIUM NITRATE (7 total), please visit the HSDB record page.
Solubility in water, g/100ml at 25 °C: 35.7

Synonyms

Nitric acid potassium salt; Collo-Bo; E 252; Krista K; Krista K Plus; Niter; Nitre; Saltpeter;

Canonical SMILES

[N+](=O)(O)[O-].[K]

The exact mass of the compound Potassium nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35g/100mlsol in water, glycerol; slightly sol in alcoholinsoluble in ethanol1 g/2.8 ml water at about 25 °c; 1 g/0.5 ml boiling water; 1 g/620 ml alcohol38.3 g/100 g water at 25 °c247 g/100 cc water at 100 °cinsol in absolute alcohol0.34 wt% in methanol at 25 °csolubility in water, g/100ml at 25 °c: 35.7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. It belongs to the ontological category of inorganic nitrate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: COLOUR_RETENTION_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium nitrate (CAS: 7757-79-1) is a highly soluble, crystalline inorganic salt widely procured as a premium oxidizing agent, a chloride-free dual-macronutrient source, and a critical component in thermal energy storage. Featuring a melting point of 334°C and a decomposition threshold above 400°C, it offers robust high-temperature stability[1]. Unlike many other alkali nitrates, KNO3 is notably non-hygroscopic at standard conditions, maintaining its structural integrity in dry blends [2]. Its procurement value is largely driven by its unique combination of high critical relative humidity, steep temperature-dependent solubility, and the absence of phytotoxic halogens, making it a foundational material in specialty agriculture, pyrotechnics, and advanced thermodynamic systems.

Attempting to substitute potassium nitrate with cheaper alternatives often introduces critical failure points in downstream applications. Replacing KNO3 with sodium nitrate (NaNO3) or ammonium nitrate (NH4NO3) in dry powder formulations drastically lowers the critical relative humidity (CRH), leading to rapid moisture absorption, severe caking, and compromised flowability or combustion consistency [1]. In agricultural formulations, substituting KNO3 with potassium chloride (KCl) introduces high levels of chloride ions, which accumulate in the soil and induce osmotic stress, significantly depressing yields and fruit quality in chloride-sensitive, high-value crops [2]. Furthermore, in industrial crystallization processes, the relatively flat solubility curve of NaNO3 compared to KNO3 makes fractional purification highly inefficient, increasing energy costs and reducing final product purity.

Superior Moisture Resistance in Dry Formulations

A critical metric for the storage and processability of solid oxidizers is the Critical Relative Humidity (CRH). At 20°C, KNO3 exhibits a highly stable CRH of 92.3%. In stark contrast, common substitutes such as NaNO3 and NH4NO3 have CRH values of 77.1% and 66.9%, respectively [1]. This means that at typical ambient humidities (e.g., 70-80%), NaNO3 and NH4NO3 will actively absorb atmospheric moisture and deliquesce, whereas KNO3 remains dry and free-flowing.

Evidence DimensionCritical Relative Humidity (CRH) at 20°C
Target Compound Data92.3% CRH
Comparator Or BaselineNaNO3 (77.1% CRH) and NH4NO3 (66.9% CRH)
Quantified DifferenceKNO3 tolerates 15.2% to 25.4% higher ambient humidity before absorbing moisture.
ConditionsStandard atmospheric pressure, 20°C

Procuring KNO3 prevents caking and moisture-induced degradation in pyrotechnics, solid propellants, and blended fertilizers, eliminating the need for expensive climate-controlled storage.

High-Yield Processability via Fractional Crystallization

The solubility of KNO3 in water is exceptionally temperature-dependent, scaling from 13.1 g/100g at 0°C to 243.6 g/100g at 100°C[1]. By comparison, NaNO3 exhibits a much flatter solubility profile, increasing from approximately 73 g/100g at 0°C to 180 g/100g at 100°C. This steep solubility gradient allows KNO3 to be easily and highly efficiently purified or recovered from mixed brines via thermal precipitation.

Evidence DimensionAqueous solubility increase (0°C to 100°C)
Target Compound Data18.6x increase (13.1 g to 243.6 g/100g water)
Comparator Or BaselineNaNO3: ~2.5x increase (73 g to 180 g/100g water)
Quantified DifferenceKNO3 offers a 7.4-fold greater thermal solubility differential than NaNO3.
ConditionsAqueous solution, 0°C vs. 100°C

The steep solubility curve drastically reduces energy consumption and increases product recovery yields in industrial thermal crystallization workflows.

Elimination of Chloride Stress in High-Value Agronomy

When used as a potassium source in agriculture, KNO3 significantly outperforms Potassium chloride (KCl) in chloride-sensitive crops. In controlled trials on sweet lime, the application of KNO3 resulted in a maximum fruit weight of 85.64 g and a total yield of 69.48 kg per tree. Conversely, KCl application depressed fruit weight to 77.93 g due to chloride-induced osmotic stress and toxicity [1].

Evidence DimensionFruit weight and total yield
Target Compound Data85.64 g fruit weight (69.48 kg/tree yield)
Comparator Or BaselineKCl: 77.93 g fruit weight
Quantified Difference9.9% increase in individual fruit weight when using KNO3 instead of KCl.
ConditionsField application on sweet lime (Citrus limetta L.)

For high-value agricultural procurement, replacing KCl with KNO3 directly translates to higher crop yields and premium fruit quality by avoiding chloride accumulation in the soil.

Superior High-Temperature Stability for Thermal Energy Storage

In concentrated solar power (CSP) and high-temperature heat transfer applications, nitrate salts are pushed to their thermal limits. While NaNO3 and KNO3 are often blended, pure KNO3 exhibits higher thermal stability. At temperatures exceeding 500°C, NaNO3 undergoes more rapid decomposition and nitrite formation, whereas KNO3 remains slightly more stable with delayed evolution of nitrogen oxides (NOx) [1].

Evidence DimensionHigh-temperature decomposition onset
Target Compound DataStable with minimal NOx evolution up to ~500°C; higher relative stability >500°C
Comparator Or BaselineNaNO3 (earlier onset of nitrite conversion and NOx outgassing)
Quantified DifferenceKNO3 delays structural degradation and gas evolution at extreme thermal boundaries compared to NaNO3.
ConditionsMolten salt state, >500°C, under inert or air atmosphere

Procuring high-purity KNO3 for molten salt mixtures extends the operational lifespan and maximum temperature threshold of thermal energy storage systems.

Dry-Blend Pyrotechnics and Solid Propellants

Due to its exceptionally high critical relative humidity (92.3% at 20°C), KNO3 is the mandatory oxidizer for black powder and solid propellants. It ensures that the final formulation remains free-flowing and combustible even in humid storage environments, avoiding the catastrophic caking and misfires associated with NaNO3 or NH4NO3 [1].

High-Value, Chloride-Free Fertigation

KNO3 is the preferred dual-macronutrient source for greenhouse hydroponics and chloride-sensitive cash crops (e.g., citrus, lettuce, tobacco). By providing fully soluble potassium and nitrate-nitrogen without the osmotic stress of chloride found in KCl, it maximizes fruit weight, aesthetic quality, and overall yield [2].

Concentrated Solar Power (CSP) Molten Salts

In thermal energy storage, KNO3 is a critical component of 'Solar Salt' (typically a 60:40 NaNO3:KNO3 blend). Its inclusion lowers the melting point of the eutectic mixture while providing superior high-temperature stability against NOx evolution above 500°C, thereby increasing the thermodynamic efficiency of the power cycle[3].

High-Purity Chemical Manufacturing via Crystallization

The steep temperature-solubility gradient of KNO3 makes it an ideal candidate for industrial processes requiring high-purity recovery. Manufacturers can easily isolate KNO3 from mixed brines by simply cooling the solution, achieving massive precipitation yields that are impossible with the flatter solubility curve of NaNO3 [4].

Physical Description

Potassium nitrate appears as a white to dirty gray crystalline solid. Water soluble. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers.
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Pellets or Large Crystals
White crystalline powder or transparent prisms having a cooling, saline, pungent taste
Colorless or white solid; "Cooling, saline pungent taste" [Merck Index] Slightly hygroscopic; [HSDB] White crystalline solid; [Aldrich MSDS]
COLOURLESS-TO-WHITE CRYSTALLINE POWDER.

Color/Form

Colorless, rhombic or trigonal crystals
White granular or crystalline powde

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

101.95934938 g/mol

Monoisotopic Mass

101.95934938 g/mol

Boiling Point

752 °F at 760 mmHg (decomposes) (USCG, 1999)
400 °C (decomp)

Heavy Atom Count

5

Taste

Cooling, saline pungent taste

Density

2.109 (USCG, 1999) - Denser than water; will sink
2.1 at 25 °C
2.1 g/cm³

Odor

Odorless

Decomposition

When heated to decomp it emits very toxic fumes of /nitrogen oxides & dipotassium oxide/.
Boiling point 400 °C (decomp)
... /Potassium nitrate/ decomposes on heating producing nitrogen oxides, oxygen, which increases fire hazard.
400 °C

Melting Point

633.2 °F (USCG, 1999)
337 °C
333-334 °C

UNII

RU45X2JN0Z

GHS Hazard Statements

Aggregated GHS information provided by 2310 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 125 of 2310 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 2185 of 2310 companies with hazard statement code(s):;
H272 (95.61%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (59.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (59.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (59.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the relief of tooth sensitivity, and is also used as a pesticide, insecticide, as a food additive, and a rodenticide.

Therapeutic Uses

Toothpastes intended to prevent caries and to reduce painful sensitivity of the teeth are regulated as over-the-counter (OTC) anticaries drug products at Title 21, Code of Federal Regulations (21 CFR), Part 355. Such products may contain up to 5% potassium nitrate as a tooth desensitizing ingredient.
Dentinal hypersensitivity occurs when gingival recession exposes dentin at the cervical margins of teeth. Twenty-four periodontal patients, with postoperative hypersensitive dentin were treated by burnishing saturated potassium nitrate (KNO3) to relieve pain. Using a visual analogue scale with participants acting as their own control, a subjective assessment of pain was measured and compared before and after KNO3 application. Thirty-six regions involving 98 teeth were assessed. A significant reduction of sensitivity and pain was achieved by using a saturated KNO3 solution (p < .0001 Student-t).
... Potassium nitrate has been used ... in a dentifrice or gel to alleviate dentinal hypersensitivity. The aim of this study was to compare a 3% potassium nitrate/0.2% sodium fluoride mouthwash with a 0.2% sodium fluoride control mouthwash in a 6-week double-blind study. ... Fifty subjects were evaluated using 2 tactile methods and cold air sensitivity (dental air syringe), along with subjective perception of pain (0 to 10 scale) at baseline and at 2 and 6 weeks. ... There was a general decrease in dentinal hypersensitivity levels in both groups over the 6-week study period as demonstrated by all 4 methods of assessment. There was also a statistically significant difference in decrease in sensitivity between the groups. /The authors concluded that/ this study showed that a 3% potassium nitrate/0.2% sodium fluoride mouthwash appears to have therapeutic potential to alleviate dentinal hypersensitivity.
The effect on dentinal hypersensitivity from the use of a new dentifrice containing 5.0% potassium nitrate and 0.454% stannous fluoride in a silica base (Colgate Sensitive Maximum Strength Toothpaste, Colgate-Palmolive Co.) over an 8-week period was compared to a commercially available dentifrice containing 5.0% potassium nitrate and 0.243% sodium fluoride in a silica base (positive control (Sensodyne Fresh Mint Toothpaste, Block Drug Company, Inc.)) and to a commercially available nondesensitizing dentifrice containing 0.243% sodium fluoride in a silica base (negative control (Colgate Winterfresh Gel, Colgate-Palmolive Co.)). A total of 120 participants were stratified into 3 balanced groups according to baseline mean air blast (thermal) and tactile (Yeaple Probe) sensitivity scores, gender, and age. Participants brushed their teeth twice daily (morning and evening) for 1 minute. Dentinal hypersensitivity examinations were conducted at baseline, 4 weeks, and 8 weeks by the same dental examiner. After 4- and 8-weeks' use of their assigned products, participants in the new dentifrice group demonstrated statistically significant improvements (p < 0.05) in tactile and air blast sensitivity, as compared to those using the positive and negative control dentifrices.
For more Therapeutic Uses (Complete) data for POTASSIUM NITRATE (10 total), please visit the HSDB record page.

Pharmacology

The potassium cation is an essential electrolyte that is important for the maintenance of intracellular osmotic pressure and for the maintenance of cell membrane potential, in particular, the potential of electrically excitable tissues [L1736]. It is a regular component of the diet and is particularly abundant in fruit and vegetables. The recommended daily intake varies from 350-1275 mg in children to 1875 and 5625 mg in adults. In the United Kingdom, the recommended intake is 3.5 g/day for healthy adults [L1736]. Potassium ions are believed to disturb the synapse between nerve cells, thus decreasing nerve excitation and the associated pain [L1751]. Potassium nitrates are ignitable fumigants also utilized as rodenticides and insecticides. They are added to other pesticide active ingredients (sulfur and carbon) and placed into fumigant gas cartridges, designed to be ignited and placed in pest-infested areas. The activated cartridge bombs release toxic gases which are lethal to select rodents, skunks, coyotes, and wasps [L1752, L753]. Potassium ions have demonstrated in animal studies to act directly on the nerves and to reduce sensory activity [L1751]. Tooth hypersensitivity can be relieved by inactivating the intra-dental nerve and inhibiting neural transmission, using suitable medications [L1751]. It has been found that potassium-to-sodium intake ratios are strongly related to cardiovascular disease risk than either nutrient alone. The data describing this relationship warrants further research for various target tissue endpoints [A32167].
Potassium Nitrate is a crystalline salt, KNO3; a strong oxidizer used especially in making gunpowder, as a fertilizer, and in medicine.

MeSH Pharmacological Classification

Explosive Agents

Mechanism of Action

Potassium (K+) is the principal cation modulating the osmotic balance of the body fluids. In animals, the maintenance of normal cell volume and pressure is dependent on Na+ and K+ pumping. Potassium transport through the hydrophobic interior of a cell membrane may be facilitated by several naturally occurring compounds that form lipid-soluble alkali metal cation complexes. Potassium has the critical role of a calcium counter-ion for numerous carboxylates, phosphates, and sulfates, and also acts to stabilize macromolecular structures. Potassium is the primary agent for common, over the counter de-sensitizing toothpaste that prevents the transmission of nerve endings to the teeth. Potassium salts, including potassium nitrate, potassium chloride or potassium citrate work by diffusion across the dentinal tubules, causing depolarization of the nerve cells. In turn, these cells become unresponsive to excitatory stimuli. The effect of the potassium nitrate accumulates over time, and it may take several weeks for patients to notice improvement of pain symptoms. Potassium nitrates control pests using a unique mechanism of action. Rather than directly poisoning rodents, nitrates support the combustion of charcoal in gas cartridges, promoting the production of toxic gases, which, are lethal to the target pest. The environmental protection agency in the USA (EPA) is only minimally concerned about the risk of direct human exposure to sodium or potassium nitrates, rather than pesticide accidents--typically involving skin burns or inhalation of toxic gases.
A series of reactions is involved by which it is proposed that nitrate in water may be converted to n-nitroso cmpd that are direct carcinogenic agents. The steps in the reaction sequence are: 1. Reduction of nitrate to nitrite. 2. Reaction of nitrite with secondary amines or amides in food or water to form n-nitroso cmpd. 3. Carcinogenic reaction of n-nitroso cmpd to the extent that this series of processes actually operates in human body, nitrate has capacity to become procarcinogen. ... problem is prospective rather than realized one. /Nitrate/
Acute toxicity of nitrate occurs as result of reduction to nitrite, a process that can occur under specific conditions in the stomach ... /and/ in saliva. Nitrite acts in blood to oxidize hemoglobin to methemoglobin, which does not perform as oxygen carrier to tissues ... Anoxia and death may occur. /Nitrate/
Nitrates can be reduced to nitrites which can react with amines or amides and form N-nitroso cmpd (containing the group =N-N=O). N-nitroso cmpd are carcinogenic in a wide range of animal species, most are mutagenic in test systems and some have been teratogenic in animals. It is highly probable that N-nitroso cmpd also may be carcinogenic in man. Therefore exposure to N-nitroso cmpd and their precursors (nitrite, amines and amides) should be kept as low as practically achievable. Relationships have been sought between occurrence of stomach cancer and nitrate content of soil and water in Chile, Colombia and the United Kingdom, but none was established.
Acute nitrate toxicity is almost always seen in infants rather than adults when it results from ingestion of well waters and vegetables high in nitrates ... /It was/ deduced that infants were prone to upset stomachs and achlorhydria. As result, stomach pH increased in alkalinity allowing nitrate-reducing organisms to enter and to reduce nitrates to nitrites. A gastric pH above 4 supports nitrate-reducing organisms ... Immature enzyme systems may also be of importance ... Fetal hemoglobin (hemoglobin F) is oxidized by nitrite to methemoglobin at rate twice as rapid as adult hemoglobin (hemoglobin A). Furthermore, enzymatic capacity of erythrocytes of newborn infants to reduce methemoglobin to hemoglobin appears less than that of adults. Difference is probably due to developmental deficiency in activity of DPNH-methemoglobin reductase (diphosphopyridine nucleotide). As opposed to adults, several clinical, physiologic and metabolic factors predispose infants to development of methemoglobinemia and acute nitrate poisoning. /Nitrate and nitrite/

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

7757-79-1

Absorption Distribution and Excretion

It is established that nitrate is quickly and almost entirely absorbed from the proximal and small intestine subsequent to ingestion in most animals, with little if any absorption from the stomach and lower intestine. The vast majority of intestinal K+ absorption occurs in the small intestine; the contribution of the normal colon to net K+ absorption and secretion is trivial.
Nitrates are excreted in the urine primarily as inorganic nitrates.
Nitrates are absorbed into the general blood circulation and are transported across the body. Radioactive tracer experiments have demonstrated that nitrates are distributed evenly among body organs, and their rate of distribution depends on blood flow.
It is generally assumed that absorption takes place in upper portion of small intestine & ... excretion is primarily, if not exclusively, through kidney. ... preliminary observations ... have shown that not all animals reduce nitrate to nitrite in saliva. It is of considerable significance that major differences occur among mammalian species in the ability to concn nitrate from plasma into saliva. Large interspecies differences have also been shown to occur in elimination kinetics of nitrate. /Nitrate/
Nitrate and nitrite given orally are absorbed and transferred to the blood in the upper part of the gastrointestinal tract. Abundant pectin in the food may delay absorption which may then occur lower down in the intestine, with possible increased risk for microbial transformation of nitrate into nitrite. /Nitrate and nitrite/
Regardless of route of exposure, nitrate and nitrite are rapidly transferred into the blood. Nitrite is gradually oxidized to nitrate which is readily distributed into most body fluids (urine, saliva, gastric juice, sweat, ileostomy fluid). Distribution of nitrate into plasma, erythrocytes, saliva and urine following an oral dose of sodium nitrate has been demonstrated ... Nitrate does not accumulate in the body. /Nitrate and nitrite/
Approximately 60% of oral nitrate is excreted in urine ... bacterial or endogenous metabolism probably accounts for the remainder. A minor part is excreted in sweat. /Nitrate/
... Potassium nitrate ... /is/ rapidly absorbed and excreted unchanged ... Under some circumstances, however, appreciable amt of nitrate are converted to nitrite.

Metabolism Metabolites

Nitrates are reduced to nitrites by the bacteria in saliva and the gastrointestinal system. The in vivo reduction of nitrates to nitrites depends on conditions that are subject to much variations such the volume and species of microflora present in the saliva/gastrointestinal tract, and stomach pH. Gastric pH is higher in infants younger than 6 months of age and during certain gastrointestinal tract infections, thereby favoring the reduction of nitrates. Nitrate is metabolized to a small extent. The biotransformation of potassium nitrate consists of nitrate reduction, nitrite formation, nitrite reoxidation to nitrate, and formation of methemoglobin or NO, in a dynamic equilibrium,,.
Nitrate salts/ including potassium nitrate/ ... if not promptly absorbed, they may be reduced to nitrites by bacteria in bowel. I
... nitrate metabolism in man cannot be readily predicted from animal data. Several studies have suggested that large differences in nitrate metab may occur between individuals. These differences can span about three orders of magnitude when all available data, incl diet & physiological status, are taken into consideration. /nitrate/
Where bacteria are present and the environment can be anerobic, nitrate can be reduced to nitrite. The main site for this reaction is mouth and stomach, but nitrite formation in the lower intestine and in the bladder (urinary infection) may also be of some toxicological importance. Nitrite may be further reduced to nitrogen by bacteria under some conditions. In blood, nitrite transforms hemoglobin to methemoglobin and is simultaneously oxidized to nitrate. Normally methemoglobin gradually reverts to hemoglobin through enzymatic reactions. Nitrite has vasodilating properties, probably through transformation into nitric oxide (NO) or a NO-containing molecule acting as a signal factor for smooth muscle relaxation. Nitrite easily transforms into a nitrosating agent in an acidic environment and can react with a variety of compounds, eg ascorbic acid, amines, amides. Nitrosation can also be mediated by bacteria, eg in the stomach. Some reaction products are carcinogenic (eg most nitrosoamines and amides). /Nitrate and nitrite/
BACKGROUND/AIMS: It has been suggested that dietary nitrate, after concentration in the saliva and reduction to nitrite by tongue surface bacteria, is chemically reduced to nitric oxide (NO) in the acidic conditions of the stomach. This study aimed to quantify this in humans. METHODS: Ten healthy fasting volunteers were studied twice, after oral administration of 2 mmol of potassium nitrate or potassium chloride. Plasma, salivary and gastric nitrate, salivary and gastric nitrite, and gastric headspace NO concentrations were measured over six hours. RESULTS: On the control day the parameters measured varied little from basal values. Gastric nitrate concentration was 105.3+/-13 umol/L (mean (SEM), plasma nitrate concentration was 17.9+/-2.4 umol/L, salivary nitrate concentration 92.6+/-31.6 umol/L, and nitrite concentration 53.9+/-22.8 umol/L. Gastric nitrite concentrations were minimal (< 1 mumol/l). Gastric headspace gas NO concentration was 16.4+/-5.8 parts per million (ppm). After nitrate ingestion, gastric nitrate peaked at 20 minutes at 3,430+/-832 umol/L, plasma nitrate at 134+/-7.2 umol/L, salivary nitrate at 1516.7+/-280.5 umol/L, and salivary nitrite at 761.5+/-187.7 umol/L after 20-40 minutes. Gastric nitrite concentrations tended to be low, variable, and any rise was non-sustained. Gastric NO concentrations rose considerably from 14.8+/-3.1 ppm to 89.4+/-28.6 ppm (p < 0.0001) after 60 minutes. All parameters remained increased significantly for the duration of the study. CONCLUSIONS: A very large and sustained increase in chemically derived gastric NO concentrations after an oral nitrate load was shown, which may be important both in host defense against swallowed pathogens and in gastric physiology.
For more Metabolism/Metabolites (Complete) data for POTASSIUM NITRATE (6 total), please visit the HSDB record page.
Intake of some amount of nitrates and nitrites is a normal part of the nitrogen cycle in humans. In vivo conversion of nitrates to nitrites can occur in the gastrointestional tract under the right conditions, significantly enhancing nitrates' toxic potency. The major metabolic pathway for nitrate is conversion to nitrite, and then to ammonia. Nitrites, nitrates, and their metabolites are excreted in the urine. (L1137)

Associated Chemicals

Nitrate ion;14797-55-8

Wikipedia

Potassium nitrate
Fluphenazine

Drug Warnings

VET: AVOID USE IN PRESENCE OF SEVERE RENAL IMPAIRMENT.
VET: POTASSIUM SALTS HAVE BEEN USED IN PAST AS DIURETICS BUT THEY ARE POTENTIALLY DANGEROUS & ... USE IS DISCOURAGED. /POTASSIUM SALTS/
METHEMOGLOBINEMIA HAS BEEN NOTED AFTER OVERDOSE OF POTASSIUM NITRATE.

Use Classification

Food additives
COLOUR_RETENTION_AGENT; -> JECFA Functional Classes
Cosmetics -> Soothing; Oral care

Methods of Manufacturing

... Manufactured by direct reaction of potassium chloride with concentrated nitric acid to produce potassium nitrate and chlorine... also by action of nitric acid on caustic potash or carbonate of potash.
Produced commercially in the United States based on the reaction of potassium chloride and nitric acid at elevated temperatures. Israel implements this reaction through a solvent extraction process.
Between the 17th and 19th centuries bacterial nitrification of nitrogen-rich organic wastes, e.g. animal feces, to potassium nitrite by piling with lime and potash was used...from mid-19th century to the 1950s conversion of Chile saltpeter with potassium chloride was the most important process... from ammonium nitrate and potassium chloride by double decomposition in aqueous solution.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Primary Metal Manufacturing
Not Known or Reasonably Ascertainable
Wholesale and Retail Trade
Explosives Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Nitric acid potassium salt (1:1): ACTIVE
Nitrate should on no account be added to baby foods. /Nitrate/
Limited amt are produced by the reaction of potassium chloride and sodium nitrate ... Ammonium nitrate can be substituted for sodium nitrate. However, this method suffers economically because of the lack of markets for ammonium chloride, which is a coproduct of the reaction.
Milk from potassium nitrate treated cows should not be used for human consumption.
Some turkeys showed incr. growth rates when /potassium nitrate. was added to their drinking water at a rate of 675 ppm of nitrate.
For more General Manufacturing Information (Complete) data for POTASSIUM NITRATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH 173: Analyte: Trace metals (incl potassium); Matrix: air; Procedure: atomic absorption spectrophotometry; Wavelength: 766.5 nm; Range: 0.1-2.0 ug/ml or 4.2-84 ug/cu m; Precision: 3% relative standard deviation (analytical) /Trace metals/
EPA Method 9200: Nitrate. Method 9200 is applicable to the analysis of ground water, drinking, surface, and saline waters, and domestic and industrial wastes. Modification can be made to remove or correct for turbidity, color, salinity, or dissolved organic compounds in the sample. The applicable range of concentration is 0.1 to 2 mg nitrate-nitrogen/l of sample. This method is based upon the reaction of the nitrate ion with brucine sulfate in a 13 N sulfuric acid solution at a temperature of 100 °C. The color of the resulting complex is measured at 410 nm. Temperature control of the color reaction is extremely critical. Twenty-seven analysts in fifteen laboratories analyzed natural-water samples containing increments (as nitrogen, nitrate) of 0.16, 0.19, 0.08, and 1.24 mg/l with the precision as the standard deviation of 0.092, 0.083, 0.245, and 0.214 mg/l, respectively. /Nitrate/
Method 418D: Chromotropic Acid Method. Two moles of nitrate react with one mole of chromotropic acid to form a yellow reaction product with maximum absorbance at 410 nm. The maximum color develops within 10 min and is stable for 24 hr. The method is recommended for the concn range 0.1 to 5 mg nitrate ion-nitrogen/l. A synthetic sample containing 1.00 mg nitrate ion-nitrogen/l was analyzed by 5 laboratories with a relative standard deviation of 8% and relative error of 3%. /Total nitrate/
Method 418C: Reduction Method. This method uses commercially available cadmium granules treated with copper sulfate to form a copper coating. The nitrite produced is determined by diazotizing with sulfanilamide and coupling with N-(1-naphthyl)-ethylenediamine to form a highly colored azo dye that is measured colorimetrically. The applicable range of this method is 0.01 to 1.0 mg nitrate-nitrogen/l. The method especially is recommended for nitrate levels below 0.1 mg nitrogen/l where other methods lack adequate sensitivity. /Total nitrate/
For more Analytic Laboratory Methods (Complete) data for POTASSIUM NITRATE (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

The simultaneous determination of potassium nitrate and sodium monofluorophosphate in dentifrices by single column ion chromatography is described. Nitrate and monofluorophosphate are extracted from the dentifrice with deionized water and separated by a low capacity anion separator column with 0.2% sodium benzoate (adjusted to pH 5.8 +/- 0.1 with formic acid) as the mobile phase. A conductivity meter is used for concentration measurements. The method has been applied to commercial dentifrices containing both potassium nitrate and sodium monofluorophosphate. The mean recoveries for potassium nitrate and monofluorophosphate from spiked samples were 99.0% and 99.2%, respectively, with corresponding standard deviations of 1.73% and 2.55%. The minimum detectable concentration is 5 ug/mL for both nitrate and monofluorophosphate.

Storage Conditions

Separated from combustible and reducing substances.

Interactions

Nitrates have long been considered as harmful dietary components and judged responsible for deleterious effects on human health, leading to stringent regulations concerning their levels in food and water. However, recent studies demonstrate that dietary nitrate may have a major role in human health as a non-immune mechanism for host defense, through its metabolism to NO in the stomach. NO is a versatile molecule and although evidence exists showing that administration of low doses of exogenous NO protects against gastrointestinal inflammation, higher NO doses have been shown to exacerbate injury. So, the effect of an ingestion of nitrates in doses corresponding to a normal diet in human consumers on an experimental gastritis induced by iodoacetamide in rats was investigated. During gastritis one of the following compounds was given orally: water; potassium nitrate; the NO donor sodium nitroprusside; the NO scavenger haemoglobin given with either water or potassium nitrate. N(G)-nitro-l-arginine methyl ester (l-NAME), a non-specific NO synthase inhibitor, was administered with either water, iodoacetamide alone, or combined with potassium nitrate. After killing, the stomach was resected and microscopic damage scores, myeloperoxidase and NO synthase activities were determined. Iodoacetamide-induced gastritis was significantly reduced by potassium nitrate administration, an effect which was reproduced by sodium nitroprusside and reversed by hemoglobin. l-NAME induced gastric mucosal damage in itself, and potassium nitrate did not prevent the gastritis induced by iodoacetamide associated with l-NAME. In conclusion, dietary nitrate exerts a protective effect against an experimental gastritis in rats by releasing NO in the stomach but such an effect requires the production of endogenous NO. /Nitrates/
Dietary nitrate is reduced to nitrite by some oral bacteria and the resulting nitrite is converted to nitric oxide (NO) in acidic gastric juice. The aim of this study is to elucidate the pathophysiological role of dietary nitrate in the stomach. Intragastric administration of nitrate rapidly increased nitrate and NO in plasma and the gastric headspace, respectively. Water-immersion-restraint stress (WIRS) increased myeloperoxidase (MPO) activity in gastric mucosa and induced hemorrhagic erosions by a nitrate-inhibitable mechanism. In animals that had received either cardiac ligation or oral treatment with povidone-iodine, a potent bactericidal agent, administration of nitrate failed to increase gastric levels of NO and to inhibit WIRS-induced mucosal injury. WIRS decreased gastric mucosal blood flow by a mechanism which was inhibited by administration of nitrate. These data suggested that the enterosalivary cycle of nitrate and related metabolites consisted of gastrointestinal absorption and salivary secretion of nitrate, its conversion to nitrite by oral bacteria and then to NO in the stomach might play important roles in the protection of gastric mucosa from hazardous stress. /Nitrates/
Desensitization of hypersensitive teeth by the combination of dimethyl isosorbide (DMI) and potassium nitrate (potassium nitrate) is more effective than when potassium nitrate is used alone. potassium nitrate/DMI work together to desensitize hypersensitive teeth at a higher, quicker, and more profound and lasting level.
The intestinal transport of D-xylose was studied during subchronic poisoning of male Wistar rats with the oral administration of potassium nitrate and sodium nitrite. The metabolic parameters of small intestine mucosa were determined one hour after xylose administration, i.e., Na+/K(+)-ATPase, alkaline phosphatase, oxygen consumption, and lactic acid level. Nitrite reduced the absorption of xylose and decreased the activity of Na+/K(+)-ATPase and alkaline phosphatase. No effect of sodium nitrite was demonstrated on the aerobic metabolism of intestinal mucosa with an increased lactic acid level. Potassium nitrate did not effect the processes of intestinal absorption of xylose nor the metabolic parameters of small intestine mucosa.
For more Interactions (Complete) data for POTASSIUM NITRATE (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Grudzinski I, Szymanski A: The effect of acute poisoning with potassium nitrate and sodium nitrite on the processes of intestinal absorption of D-xylose in rats. Arch Environ Contam Toxicol. 1991 Sep;21(3):453-61. [PMID:1659333]
Weaver CM: Potassium and health. Adv Nutr. 2013 May 1;4(3):368S-77S. doi: 10.3945/an.112.003533. [PMID:23674806]
Schultz DS, Deen WM, Karel SF, Wagner DA, Tannenbaum SR: Pharmacokinetics of nitrate in humans: role of gastrointestinal absorption and metabolism. Carcinogenesis. 1985 Jun;6(6):847-52. [PMID:3159503]
Bychkov R, Gollasch M, Steinke T, Ried C, Luft FC, Haller H: Calcium-activated potassium channels and nitrate-induced vasodilation in human coronary arteries. J Pharmacol Exp Ther. 1998 Apr;285(1):293-8. [PMID:9536024]
Agarwal R, Afzalpurkar R, Fordtran JS: Pathophysiology of potassium absorption and secretion by the human intestine. Gastroenterology. 1994 Aug;107(2):548-71. [PMID:8039632]
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